molecular formula C18H14Cl2N2O2 B14952336 1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No.: B14952336
M. Wt: 361.2 g/mol
InChI Key: ZJDRIKAAFJMYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a beta-carboline core substituted with a 2,4-dichlorophenyl group and a carboxylic acid functional group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves multi-step organic reactions One common synthetic route includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline core

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological studies.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: Its derivatives may find applications in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline: Lacks the carboxylic acid group, which may affect its solubility and biological activity.

    1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxamide: Contains a carboxamide group instead of a carboxylic acid, potentially altering its pharmacokinetic properties.

    1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-methyl ester: The ester group may influence its stability and metabolic profile.

Uniqueness

1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carboxylic acid group enhances its solubility in aqueous environments, while the 2,4-dichlorophenyl group contributes to its potential biological activities.

Properties

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C18H14Cl2N2O2/c19-9-5-6-11(13(20)7-9)16-17-12(8-15(22-16)18(23)24)10-3-1-2-4-14(10)21-17/h1-7,15-16,21-22H,8H2,(H,23,24)

InChI Key

ZJDRIKAAFJMYGX-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.